2-Hydroxyestriol
Overview
Description
Mechanism of Action
Target of Action
2-Hydroxyestriol, also known as estra-1,3,5(10)-triene-2,3,16α,17β-tetrol, is an endogenous catechol estrogen and metabolite of estriol . It is a suspected carcinogen of carcinogenicity category 2 . The primary targets of this compound are estrogen receptors (ERs), specifically ERα and ERβ .
Mode of Action
This compound interacts with its targets, the estrogen receptors, by binding to them. The compound’s interaction with its targets results in changes in gene transcription .
Biochemical Pathways
The transformation of estradiol to this compound is a major metabolic pathway of estradiol in the liver . CYP1A2 and CYP3A4 are the major enzymes catalyzing the 2-hydroxylation of estradiol . Conversion of estradiol into this compound has also been detected in the uterus, breast, kidney, brain, and pituitary gland, as well as the placenta .
Pharmacokinetics
Although estradiol is extensively converted into this compound, circulating levels of this compound and levels of this compound in various tissues are very low . This may be due to rapid conjugation (O-methylation, glucuronidation, sulfonation) of this compound followed by urinary excretion .
Result of Action
The steroid is only very weakly estrogenic, and is able to antagonize the estrogenic effects of estradiol . This indicates that its intrinsic activity at the estrogen receptor is less than that of estradiol and hence that it possesses the profile of a selective estrogen receptor modulator . It shows estrogenic activity in human breast cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain enzymes, such as CYP1A2 and CYP3A4, is necessary for the conversion of estradiol into this compound . Additionally, the rate of urinary excretion can affect the circulating levels of this compound .
Biochemical Analysis
Biochemical Properties
2-Hydroxyestriol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The transformation of estradiol to 2-hydroxyestradiol is a major metabolic pathway of estradiol in the liver . CYP1A2 and CYP3A4 are the major enzymes catalyzing the 2-hydroxylation of estradiol .
Cellular Effects
It is known that 2-Hydroxyestradiol, a related compound, can bind to estrogen receptors but with markedly lower affinity . This metabolite has several physiological consequences: the ability to influence intracellular signaling .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with various biomolecules. 2-Hydroxyestradiol, a related compound, can bind to estrogen receptors but with markedly lower affinity . This metabolite has several physiological consequences: the ability to influence intracellular signaling .
Temporal Effects in Laboratory Settings
It is known that estradiol is extensively converted into 2-hydroxyestradiol, and circulating levels of 2-hydroxyestradiol and levels of 2-hydroxyestradiol in various tissues are very low . This may be due to rapid conjugation (O- methylation, glucuronidation, sulfonation) of 2-hydroxyestradiol followed by urinary excretion .
Dosage Effects in Animal Models
It is known that animal models have played a critical role in exploring and describing malady pathophysiology and recognizable proof of targets and surveying new remedial specialists and in vivo medicines .
Metabolic Pathways
This compound is involved in the metabolic pathway of estradiol in the liver . CYP1A2 and CYP3A4 are the major enzymes catalyzing the 2-hydroxylation of estradiol .
Transport and Distribution
It is known that estradiol is extensively converted into 2-hydroxyestradiol, and circulating levels of 2-hydroxyestradiol and levels of 2-hydroxyestradiol in various tissues are very low .
Subcellular Localization
It is known that 2-Hydroxyestradiol, a related compound, can bind to estrogen receptors but with markedly lower affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyestriol typically involves the hydroxylation of estriol. This process can be catalyzed by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4 . The reaction conditions often include the presence of molecular oxygen and a suitable cofactor such as NADPH.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems to hydroxylate estriol. These methods leverage the specificity of enzymes to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyestriol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form less oxidized derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the exchange of functional groups.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Less oxidized forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxyestriol has several applications in scientific research:
Chemistry: It is used as a model compound to study the metabolism and biotransformation of estrogens.
Biology: The compound is studied for its role in cellular signaling and its effects on gene expression.
Medicine: Research focuses on its potential carcinogenic effects and its role in hormone-related cancers.
Comparison with Similar Compounds
2-Hydroxyestradiol: Another catechol estrogen with similar hydroxylation patterns but differing in the position of hydroxyl groups.
4-Hydroxyestriol: A positional isomer with hydroxyl groups at different positions on the steroid backbone.
2-Methoxyestriol: A methoxylated derivative with different metabolic and biological properties.
Uniqueness: 2-Hydroxyestriol is unique due to its specific hydroxylation pattern, which influences its metabolic fate and biological activity. Its role as a metabolite of estriol and its potential carcinogenicity make it a compound of significant interest in both basic and applied research .
Properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16,17-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-18-5-4-10-11(13(18)8-16(21)17(18)22)3-2-9-6-14(19)15(20)7-12(9)10/h6-7,10-11,13,16-17,19-22H,2-5,8H2,1H3/t10-,11+,13-,16+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGCDOZAVASBQT-SLVREZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924400 | |
Record name | 2-Hydroxyestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232-80-0 | |
Record name | 2-Hydroxyestriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyestriol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYESTRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS3NDJ547R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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